Ethyl 1-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group, a nitro group, and a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate typically involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The nitro group is introduced through nitration using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 1-(2-methylphenyl)-4-amino-1H-pyrazole-3-carboxylic acid.
Hydrolysis: 1-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Ethyl 1-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-phenyl-4-nitro-1H-pyrazole-3-carboxylate
- Ethyl 1-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate
- Ethyl 1-(2-chlorophenyl)-4-nitro-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 1-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate is unique due to the presence of the 2-methylphenyl group, which imparts distinct steric and electronic properties
Biological Activity
Ethyl 1-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate, also known by its CAS number 2059965-73-8, is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its pharmacological effects and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C13H13N3O4 and a molecular weight of 275.26 g/mol. The structure features a pyrazole ring substituted with a nitro group and an ethyl ester, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against human colon adenocarcinoma (HT-29) and breast cancer cells, with IC50 values indicating effective concentration levels required to inhibit cell proliferation.
Cell Line | IC50 (μM) |
---|---|
HT-29 (Colon Cancer) | 5.6 |
MCF-7 (Breast Cancer) | 7.2 |
HeLa (Cervical Cancer) | 6.8 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, although further mechanistic studies are required to elucidate these pathways.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. This compound exhibited anti-inflammatory properties in various models. In animal studies, it significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Antimicrobial Activity
The compound also displayed antimicrobial activity against several bacterial strains. In particular, it was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 μg/mL for strains like Staphylococcus aureus and Escherichia coli.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
These results indicate that this compound could be a candidate for developing new antimicrobial therapies.
The precise mechanisms by which this compound exerts its biological effects remain under investigation. Preliminary studies suggest that it may inhibit specific enzymes involved in tumor progression and inflammation pathways. For example, it has shown inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in mediating inflammatory responses.
Case Studies
A notable case study involved the administration of this compound to mice models bearing tumors. The treatment resulted in a significant reduction in tumor size compared to control groups treated with saline. Histological analysis revealed decreased cell proliferation rates and increased apoptosis markers in treated tumors.
Properties
Molecular Formula |
C13H13N3O4 |
---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
ethyl 1-(2-methylphenyl)-4-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C13H13N3O4/c1-3-20-13(17)12-11(16(18)19)8-15(14-12)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3 |
InChI Key |
AGZDAMOCUXLZKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1[N+](=O)[O-])C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.